molecular formula C33H54N4O6S B564456 N-Formyl-Met-Leu-Tyr (dicyclohexylammonium) salt CAS No. 100929-79-1

N-Formyl-Met-Leu-Tyr (dicyclohexylammonium) salt

Cat. No. B564456
CAS RN: 100929-79-1
M. Wt: 634.877
InChI Key: KOUWIQGLHGEHHW-UVJOBNTFSA-N
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Description

“N-Formyl-Met-Leu-Tyr (dicyclohexylammonium) salt” is a compound with a molecular weight of 453.55 . It appears as a white to off-white powder . This compound is primarily used in scientific research, particularly in the field of biochemistry .

Mechanism of Action

“N-Formyl-Met-Leu-Tyr (dicyclohexylammonium) salt” likely functions as a chemotactic factor, similar to other formyl peptides . These peptides are known to bind to specific G protein-coupled receptors on cells, triggering various responses such as cell migration and activation .

Future Directions

The future research directions for “N-Formyl-Met-Leu-Tyr (dicyclohexylammonium) salt” and similar compounds likely involve further exploration of their biological activity and potential applications in medicine and biology . For example, understanding how these peptides interact with receptors on cells could lead to the development of new therapeutic strategies .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O6S.C12H23N/c1-13(2)10-17(23-19(27)16(22-12-25)8-9-31-3)20(28)24-18(21(29)30)11-14-4-6-15(26)7-5-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,12-13,16-18,26H,8-11H2,1-3H3,(H,22,25)(H,23,27)(H,24,28)(H,29,30);11-13H,1-10H2/t16-,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUWIQGLHGEHHW-UVJOBNTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCSC)NC=O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCSC)NC=O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745560
Record name N-Formyl-L-methionyl-L-leucyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100929-79-1
Record name N-Formyl-L-methionyl-L-leucyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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